molecular formula C12H9F3O3 B8294063 Ethyl 5-(trifluoromethyl)benzofuran-2-carboxylate

Ethyl 5-(trifluoromethyl)benzofuran-2-carboxylate

Cat. No. B8294063
M. Wt: 258.19 g/mol
InChI Key: UEPOPALTCNGKAE-UHFFFAOYSA-N
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Patent
US07101898B2

Procedure details

A solution of lithium hydroxide (78 mg, 3.7 mmol) in water (6 ml) was added to a solution of 5-(trifluoromethyl)benzofuran-2-carboxylic acid ethyl ester (705 mg, 2.73 mmol) in 1,4-dioxane (6 ml). 1,4-Dioxane was added until a clear solution was obtained. The reaction mixture was stirred for 16 h at room temperature. It was diluted with an 1 N aqueous solution of sodium hydroxide and washed with tert-butyl methyl ether (2×30 ml). The aqueous solution was acidified with a 10% aqueous solution of sodium hydrogen sulphate until pH 3 was obtained. It was extracted with ethyl acetate (3×40 ml). The combined ethyl acetate layers were dried over magnesium sulphate. The solvent was removed in vacuo to give crude 5-(trifluoromethyl)benzofuran-2-carboxylic acid which was used in the next step without further purification.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:5][C:6]([C:8]1[O:9][C:10]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][C:11]=2[CH:12]=1)=[O:7])C>O.O1CCOCC1.[OH-].[Na+]>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:15]=[CH:16][C:10]2[O:9][C:8]([C:6]([OH:7])=[O:5])=[CH:12][C:11]=2[CH:13]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
705 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)C(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
washed with tert-butyl methyl ether (2×30 ml)
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(C=C(O2)C(=O)O)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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